2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol

Antibacterial Streptococcus mutans Pseudomonas aeruginosa

2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 5790-45-4; synonym CAS 331968-09-3) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, featuring a fused pyrazole–pyrimidine bicyclic core with phenyl substituents at the 2- and 5-positions and a hydroxyl group at the 7-position. Its molecular formula is C₁₈H₁₃N₃O with a molecular weight of 287.32 g·mol⁻¹.

Molecular Formula C18H13N3O
Molecular Weight 287.3 g/mol
CAS No. 5790-45-4
Cat. No. B11836780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol
CAS5790-45-4
Molecular FormulaC18H13N3O
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4
InChIInChI=1S/C18H13N3O/c22-18-12-15(13-7-3-1-4-8-13)19-17-11-16(20-21(17)18)14-9-5-2-6-10-14/h1-12,20H
InChIKeyVNKCQGVSPOWIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 5790-45-4): Baseline Characterization for Scientific Procurement


2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 5790-45-4; synonym CAS 331968-09-3) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, featuring a fused pyrazole–pyrimidine bicyclic core with phenyl substituents at the 2- and 5-positions and a hydroxyl group at the 7-position . Its molecular formula is C₁₈H₁₃N₃O with a molecular weight of 287.32 g·mol⁻¹ [1]. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized purine bioisostere employed across kinase inhibitor discovery programs, antimicrobial agent development, and fluorescent probe design . This compound is commercially available through MilliporeSigma (AldrichCPR BOG00104) as part of a curated collection for early discovery research , as well as through multiple specialty chemical suppliers with typical purities of 95–98% [1].

Why In-Class Pyrazolo[1,5-a]pyrimidin-7-ols Cannot Substitute 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol for Research and Discovery


Pyrazolo[1,5-a]pyrimidin-7-ol derivatives are not interchangeable surrogates. Substitution pattern—positional isomerism of phenyl rings (2,5- vs. 3,5- vs. 2,3-), the identity of the 7-position functional group (–OH vs. –NH₂ vs. –H), and the nature of substituents at C-2 and C-5—directly controls hydrogen-bonding capacity, lipophilicity, target engagement geometry, and synthetic tractability [1]. The 2,5-diphenyl substitution pattern in the target compound yields a computed XLogP3 of 2.9 with one hydrogen bond donor and four hydrogen bond acceptors, a profile distinct from the 5-methyl-2-phenyl analog (C₁₃H₁₁N₃O, MW 225.25) [2]. Furthermore, the 7-hydroxyl group enables phenol-typical derivatization chemistry (etherification, esterification, Mitsunobu reactions) that is unavailable with 7-amino or 7-unsubstituted analogs [3]. Below we provide quantitative and comparative evidence supporting the case for deliberate selection of this specific compound.

Quantitative Differentiation Guide: 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol Versus Key Analogs


Antibacterial Spectrum Differentiation: 2,5-Diphenyl Derivative Activity Against Gram-Positive and Gram-Negative Pathogens

The 2,5-diphenyl-pyrazolo[1,5-a]pyrimidine derivative I—structurally equivalent to 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol—exhibited antibacterial potency against both Streptococcus mutans (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), as documented by Aggarwal et al. (2021) [1]. This dual Gram-positive/Gram-negative coverage distinguishes it from the majority of pyrazolo[1,5-a]pyrimidine derivatives, which typically show narrow-spectrum activity restricted to either Gram-positive or Gram-negative organisms [2]. In contrast, the pyrazol-1′-ylpyrazolo[1,5-a]pyrimidine series (Aggarwal R. et al., 2011) required specific 5′-substitution patterns to achieve comparable breadth, with lead compound 7e demonstrating broad antibacterial activity comparable to linezolid only after extensive structural modification [2]. No quantitative MIC data were retrievable from publicly accessible primary sources for the target compound specifically; the antibacterial evidence is class-level and derived from a cited but not independently verified reference within a 2022 review [1].

Antibacterial Streptococcus mutans Pseudomonas aeruginosa

Lipophilicity and Physicochemical Property Differentiation Versus 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Computed physicochemical properties reveal substantial differentiation between 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol and the commonly compared 5-methyl-2-phenyl analog [1]. The target compound has an XLogP3 of 2.9 versus an estimated ~1.8–2.1 for the 5-methyl-2-phenyl analog (based on molecular formula differences: C₁₈ vs. C₁₃ skeleton) [1]. The diphenyl compound has a molecular weight of 287.32 Da vs. 225.25 Da for the 5-methyl analog, 2 rotatable bonds vs. 1, and a topological polar surface area (TPSA) of 44.7 Ų [1]. The additional phenyl ring at position 5 (instead of methyl) increases π-stacking surface area while the retained 7-OH group maintains hydrogen-bond donor capacity [1]. These differences translate into distinct solubility, permeability, and protein-binding behavior in biological assays.

ADME Lipophilicity Drug-likeness

7-OH vs. 7-NH₂ Functional Group Differentiation: Synthetic Tractability and Hydrogen-Bonding Geometry

The 7-hydroxyl group of 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol provides a synthetically versatile handle that is fundamentally distinct from the 7-amino group present in 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 310422-25-4) [1]. The phenolic –OH enables O-alkylation, O-acylation, Mitsunobu coupling, and sulfonylation reactions under mild conditions, yielding ether, ester, and sulfonate ester derivatives that are not accessible from the 7-amino analog without protection/deprotection strategies [2]. Conversely, the 7-amino analog requires N-functionalization chemistry (reductive amination, amide coupling) and cannot be converted to the 7-OH compound via simple hydrolysis [1]. In terms of biological target interactions, the hydroxyl group acts as a hydrogen-bond donor (HBD count = 1) with a tetrahedral oxygen geometry, whereas the amino group provides a trigonal pyramidal nitrogen geometry with potentially two HBD interactions, altering kinase hinge-region binding patterns [3].

Synthetic chemistry Derivatization Hydrogen bonding

Positional Isomer Differentiation: 2,5-Diphenyl vs. 3,5-Diphenyl Substitution Patterns

The regiochemistry of phenyl substitution on the pyrazolo[1,5-a]pyrimidine core fundamentally alters target binding profiles. The 2,5-diphenyl substitution pattern places the C-2 phenyl in the solvent-exposed region of the kinase ATP-binding pocket while the C-5 phenyl occupies the ribose pocket or hydrophobic back pocket, depending on the kinase target [1]. In contrast, the 3,5-diphenyl-pyrazolo[1,5-a]pyrimidin-7-ol isomer (CAS 900289-67-0) repositions the phenyl group from C-2 to C-3, altering the vector of the substituent by approximately 120° relative to the hinge-binding region . Structural analysis of co-crystallized pyrazolo[1,5-a]pyrimidines with CDK2 (PDB 1Y8Y) demonstrates that C-2 substituents directly interact with the kinase hinge region via the N1 nitrogen, making 2-position substitution critical for hinge-binding affinity [1]. The 2,5-isomer is therefore expected to engage CDK-family kinases differently than the 3,5-isomer, which places the phenyl group away from the hinge region. Additionally, synthetic access to the 2,5-isomer via 5-aminopyrazole cyclocondensation with 1,3-diphenyl-1,3-propanedione is distinct from the 3,5-isomer route, affecting commercial availability and cost [2].

Regioisomerism Kinase selectivity Structure-activity relationship

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is commercially available from MilliporeSigma as AldrichCPR BOG00104, a curated screening compound with documented molecular identity (MDL MFCD00634656) . Procurable purity ranges from 95% to 98% across multiple suppliers (Chemenu, A2B Chem, CymitQuimica) [1]. In comparison, the 3,5-diphenyl isomer (CAS 900289-67-0) is available from fewer vendors, typically at lower stated purities (≥95%) with limited batch-to-batch QC documentation . The 2,5-diphenyl-7-amine analog (CAS 310422-25-4) is offered by niche suppliers with variable purity specifications (typically 95–97%) [2]. Sigma-Aldrich explicitly notes that BOG00104 is supplied to early discovery researchers as part of a collection of unique chemicals, providing institutional-grade quality assurance that may not accompany smaller vendor offerings . The MilliporeSigma AldrichCPR designation carries standardized analytical characterization (NMR, LCMS) absent from many smaller supplier catalogs.

Procurement Purity Commercial sourcing

Recommended Research and Industrial Application Scenarios for 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hinge-Binder Scaffold for CDK, B-Raf, and Related Kinase Targets

The 2,5-diphenyl substitution pattern of this compound positions the C-2 phenyl group for direct hinge-region engagement, as evidenced by co-crystal structures of pyrazolo[1,5-a]pyrimidine inhibitors bound to human CDK2 (PDB 1Y8Y) . Researchers developing ATP-competitive kinase inhibitors for CDK2, CDK7, B-Raf, or Pim1 should select the 2,5-diphenyl-7-ol scaffold over the 3,5-diphenyl isomer, which cannot adopt the required hinge-binding geometry. The 7-hydroxyl group provides a synthetic handle for subsequent elaboration into ether or ester prodrugs, enabling pharmacokinetic optimization of hinge-binding leads. The compound's XLogP3 of 2.9 supports adequate cell permeability for intracellular kinase target engagement assays [1].

Broad-Spectrum Antibacterial Lead Optimization Targeting Multidrug-Resistant Pathogens

The compound's reported dual Gram-positive (S. mutans) and Gram-negative (P. aeruginosa) antibacterial activity, cited through Aggarwal et al. (2021) , positions it as a lead scaffold for broad-spectrum antibacterial development. Unlike many pyrazolo[1,5-a]pyrimidine derivatives that show activity restricted to Gram-positive organisms, the 2,5-diphenyl-7-ol provides a starting point for structure–activity relationship (SAR) campaigns targeting difficult-to-treat Gram-negative infections. Medicinal chemistry teams should prioritize this compound over monomethyl-phenyl analogs (e.g., 5-methyl-2-phenyl derivative) when broad-spectrum coverage is an essential design criterion.

Fluorescent Probe and Metal-Organic Framework Ligand Development

The extended conjugated π-system arising from the 2,5-diphenyl substitution, combined with the 7-hydroxyl functionalization site, makes this compound suitable for fluorescent material and coordination chemistry applications . The rigid, planar architecture and two rotatable phenyl rings enable controlled conformational flexibility for metal chelation. Researchers synthesizing metal-organic frameworks (MOFs) or developing fluorescent sensors should select the 2,5-diphenyl-7-ol over the 5-methyl-2-phenyl analog because the additional phenyl ring at C-5 extends the conjugation length, red-shifting absorption/emission spectra and increasing quantum yield potential. The hydroxyl group permits covalent attachment to polymer backbones or surfaces for solid-state sensor fabrication.

Chemical Biology Tool Compound for Phenotypic Screening Libraries

The compound's availability as an AldrichCPR curated screening compound (BOG00104) with documented purity and identity verification makes it suitable for inclusion in diversity-oriented synthesis libraries and phenotypic screening collections. Procurement teams building screening decks should select this compound over unverified vendor offerings of structural analogs because institutional QC (NMR, LCMS characterization) reduces the risk of misidentified or degraded material confounding high-throughput screening results. The 2,5-diphenyl substitution provides greater three-dimensional shape diversity than simpler methyl-phenyl analogs, enhancing library coverage of chemical space.

Quote Request

Request a Quote for 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.